molecular formula C17H14O4 B162216 Bonducellin CAS No. 83162-84-9

Bonducellin

Cat. No.: B162216
CAS No.: 83162-84-9
M. Wt: 282.29 g/mol
InChI Key: DLQSYZMPSWHYMW-XYOKQWHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bonducellin can be synthesized through chemical methods. One such method involves the use of 7-hydroxy-3-(4-methoxybenzylidene) chroman-4-one as a precursor . The synthesis process typically includes the following steps:

    Preparation of the precursor: The precursor is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Formation of this compound: The precursor undergoes further chemical reactions, such as oxidation or reduction, to form this compound.

Industrial Production Methods

In addition to chemical synthesis, this compound can be produced through biotechnological methods. For instance, the use of plant cell and tissue culture techniques has been explored to enhance the production of this compound in Caesalpinia bonducella . This method involves the induction of leaf callus and the use of abiotic elicitors, such as glutathione and salicylic acid, to stimulate the biosynthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Bonducellin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives may exhibit different bioactive properties compared to the parent compound.

Scientific Research Applications

    Chemistry: Bonducellin is used as a model compound in the study of homoisoflavonoids and their chemical properties.

    Biology: The compound’s bioactive properties make it a valuable tool in biological research, particularly in the study of its effects on cellular processes.

    Medicine: this compound’s antioxidant, anti-bacterial, anti-inflammatory, and anticancer properties have been explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of bonducellin involves its interaction with various molecular targets and pathways . For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, this compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Bonducellin is part of the homoisoflavonoid family, which includes other compounds such as sappanone A, 2’-methoxythis compound, and isothis compound . Compared to these similar compounds, this compound is unique due to its specific bioactive properties and therapeutic potential. The structural differences among these compounds contribute to their distinct biological activities and applications.

List of Similar Compounds

  • Sappanone A
  • 2’-Methoxythis compound
  • Isothis compound

Properties

IUPAC Name

(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSYZMPSWHYMW-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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